molecular formula C16H18N6O B2722915 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol CAS No. 946349-02-6

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol

Cat. No.: B2722915
CAS No.: 946349-02-6
M. Wt: 310.361
InChI Key: VEZUKTWEOGVHPX-UHFFFAOYSA-N
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Description

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a pteridine derivative featuring a 3,4-dimethylphenyl substituent and an ethanolamine side chain. The pteridine core enables interactions with biological targets via hydrogen bonding and π-stacking, while the 3,4-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name

2-[[4-(3,4-dimethylanilino)pteridin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-4-12(9-11(10)2)20-15-13-14(18-6-5-17-13)21-16(22-15)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUKTWEOGVHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pteridine core. One common method involves the reaction of 3,4-dimethylaniline with a pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature control, mixing, and purification can enhance the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol, enabling comparative analysis of their synthesis, properties, and applications.

2-[[4-Amino-6-(4-methylphenyl)pteridin-2-yl]amino]ethanol hydrochloride (CAS 247913-49-1)

  • Structure : Differs by a 4-methylphenyl group instead of 3,4-dimethylphenyl.
  • Synthesis: Likely involves nucleophilic substitution on a pteridinyl chloride intermediate, followed by ethanolamine coupling.
  • Properties: Molecular formula: C₁₆H₁₉N₇O·HCl (inferred from naming conventions).
  • Applications : Used in kinase inhibition studies, leveraging the pteridine scaffold’s affinity for ATP-binding pockets.

2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol (CAS 182198-50-1)

  • Structure: Replaces pteridine with a thienopyrimidine core and lacks aryl substituents.
  • Properties :
    • Molecular formula: C₁₄H₁₃N₃OS.
    • Density: 1.368 g/cm³ (predicted).
    • Boiling point: 537°C (predicted).
    • pKa: 14.52, indicating weak basicity .
  • Applications: Explored in cancer research due to thienopyrimidine’s role in targeting tyrosine kinases.

2-[Phenyl(phenylmethyl)amino]ethanol

  • Structure: Features a benzyl-phenylamino group instead of pteridinyl linkage.
  • Synthesis: Produced via alkylation of benzylamine derivatives with bromoethanol.
  • Applications : Utilized as a chiral ligand or intermediate in asymmetric catalysis .

Physicochemical Properties

Compound Molecular Formula Core Structure Key Substituents Predicted pKa Applications
Target Compound C₁₉H₂₃N₇O (inferred) Pteridine 3,4-Dimethylphenyl ~8–10 (amine) Kinase inhibition
2-[[4-Amino-6-(4-MePh)pteridin-2-yl]amino]ethanol·HCl C₁₆H₁₉N₇O·HCl Pteridine 4-Methylphenyl N/A Biomedical research
2-[(5-Ph-Thieno[2,3-d]pyrimidin-4-yl)amino]ethanol C₁₄H₁₃N₃OS Thienopyrimidine Phenyl 14.52 Anticancer agents
2-[Ph(PhCH₂)amino]ethanol C₁₅H₁₇NO Benzyl-phenylamine Ethanolamine ~10.5 Catalysis intermediates

Biological Activity

Overview

2-((4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a complex organic compound featuring a pteridine core and a dimethylphenyl group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[[4-(3,4-dimethylanilino)pteridin-2-yl]amino]ethanol
  • Molecular Formula : C16H18N6O
  • CAS Number : 946349-02-6

The compound is characterized by a pteridine ring system, which is known for its role in various biological processes, including enzyme activity modulation and interaction with nucleic acids.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related pteridine derivatives demonstrated their ability to induce apoptosis in cancer cells:

CompoundCell LineIC50 (µM)Comparison
5eMDA-MB-2310.478.75x more potent than cisplatin
5lHT-290.850.8x more active than cisplatin
5fSUIT-2Not specifiedLess potent than cisplatin

These results suggest that the structural features of pteridine derivatives contribute to their cytotoxic potential against breast cancer cells.

Antibacterial Activity

In addition to cytotoxicity against cancer cells, related compounds have shown antibacterial properties. For example, studies on pteridine derivatives have indicated their effectiveness against various bacterial strains, although specific data on this compound remains limited.

Case Studies and Research Findings

  • Cytotoxic Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pteridine derivatives for their cytotoxic activity against several cancer cell lines. The findings indicated that modifications at the pteridine core significantly impacted biological activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Further research has focused on understanding the mechanism by which these compounds exert their effects. For instance, flow cytometric analysis revealed that certain derivatives induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic application in cancer treatment .
  • Pharmacological Applications : The potential use of pteridine derivatives in treating inflammatory bowel diseases has also been investigated. Certain compounds demonstrated efficacy in reducing symptoms and inflammation in animal models, indicating a broader therapeutic scope beyond oncology .

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